Technical Monograph: 2-(2,5-Dimethylphenyl)quinoline-4-carbohydrazide
Technical Monograph: 2-(2,5-Dimethylphenyl)quinoline-4-carbohydrazide
[1]
Executive Summary
2-(2,5-Dimethylphenyl)quinoline-4-carbohydrazide (CAS: 351000-24-3) is a functionalized heteroaromatic scaffold utilized primarily in medicinal chemistry as a precursor for hydrazone-based metallo-enzyme inhibitors.[1] Belonging to the class of 2-substituted quinoline-4-carbohydrazides, this molecule serves as a critical "cap-linker" pharmacophore in the design of Histone Deacetylase (HDAC) inhibitors and microbial DNA gyrase antagonists.
The compound is distinguished by the 2,5-dimethylphenyl moiety at the C2 position.[1][2] This substitution pattern introduces specific steric bulk that disrupts the planarity between the phenyl and quinoline rings, a conformational feature often exploited to optimize binding selectivity in hydrophobic enzyme pockets (e.g., the HDAC rim region).
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 2-(2,5-Dimethylphenyl)quinoline-4-carbohydrazide |
| CAS Number | 351000-24-3 |
| Molecular Formula | C₁₈H₁₇N₃O |
| Molecular Weight | 291.35 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in EtOH; Insoluble in Water |
| pKa (Predicted) | ~11.4 (Hydrazide -NH) |
| SMILES | CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Synthesis Protocol: The Modified Pfitzinger Pathway
The most robust route for synthesizing 2-substituted quinoline-4-carbohydrazides is the Pfitzinger reaction , followed by esterification and hydrazinolysis. This pathway is preferred over the Friedländer synthesis for this specific substrate due to the high availability of isatin and the avoidance of unstable o-aminoaldehyde intermediates.
Phase 1: Pfitzinger Cyclization
Objective: Construct the quinoline core via condensation of isatin and 2',5'-dimethylacetophenone.
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Reagents: Isatin (1.0 eq), 2',5'-Dimethylacetophenone (1.1 eq), KOH (33% aq. solution), Ethanol.[3][4][5]
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Mechanism: Base-catalyzed ring opening of isatin to isatoic acid (in situ), followed by aldol condensation with the ketone and subsequent cyclization.
Protocol:
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Dissolve Isatin (5.0 mmol) in 10 mL of 33% aqueous KOH.
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Add 2',5'-Dimethylacetophenone (5.5 mmol) dissolved in 10 mL ethanol dropwise to the basic solution.
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Critical Step: Reflux the mixture at 85°C for 12–24 hours. Monitor by TLC (System: CHCl₃/MeOH 9:1) until the isatin spot disappears.
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Cool the reaction mixture to room temperature and pour onto crushed ice.
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Acidify carefully with glacial acetic acid or 10% HCl to pH 4–5. The carboxylic acid intermediate (2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid ) will precipitate as a yellow solid.
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Filter, wash with cold water, and recrystallize from ethanol.
Phase 2: Esterification
Objective: Convert the carboxylic acid to the ethyl ester to facilitate hydrazine attack.
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Reagents: Carboxylic acid intermediate, Absolute Ethanol, conc. H₂SO₄ (catalytic).
Protocol:
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Suspend the dried carboxylic acid (from Phase 1) in absolute ethanol (10 mL/g).
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Add conc. H₂SO₄ (0.5 mL) dropwise.
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Reflux for 6–8 hours.
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Concentrate the solvent under reduced pressure. Neutralize the residue with NaHCO₃ solution.
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Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and evaporate to yield Ethyl 2-(2,5-dimethylphenyl)quinoline-4-carboxylate .
Phase 3: Hydrazinolysis
Objective: Nucleophilic acyl substitution to generate the final carbohydrazide.
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Reagents: Ethyl ester intermediate, Hydrazine hydrate (99%), Ethanol.
Protocol:
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Dissolve the ethyl ester (2.0 mmol) in ethanol (15 mL).
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Add hydrazine hydrate (10.0 mmol, 5 eq) excess to prevent dimer formation.
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Reflux for 4–6 hours. A solid precipitate usually forms during the reaction.
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Cool, filter the solid, and wash with cold ethanol and ether.
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Purification: Recrystallize from ethanol/DMF mixture to obtain pure 2-(2,5-Dimethylphenyl)quinoline-4-carbohydrazide .
Visualizing the Synthesis Workflow
Figure 1: Step-wise synthesis via the Pfitzinger pathway, highlighting the critical acid-base workup and nucleophilic substitution steps.
Physicochemical Characterization (Expected)
Researchers characterizing this specific derivative should look for the following diagnostic signals. The 2,5-dimethyl pattern provides a unique NMR signature distinct from unsubstituted analogs.
1H NMR Spectroscopy (DMSO-d₆, 400 MHz)
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Hydrazide Protons:
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δ 9.8–10.0 ppm (s, 1H): -CONH - (Exchangeable with D₂O).
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δ 4.5–4.8 ppm (br s, 2H): -NH₂ (Exchangeable with D₂O).
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Quinoline Core:
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δ 8.0–8.5 ppm: Multiplets corresponding to the protons at positions 5, 6, 7, and 8 of the quinoline ring.
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δ ~7.9 ppm (s, 1H): Proton at position 3 (Singlet is characteristic of 2,4-disubstitution).
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2,5-Dimethylphenyl Group:
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δ 2.30–2.45 ppm (s, 6H): Two distinct singlets (or overlapping) for the methyl groups at the ortho and meta positions.
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Aromatic Region: Look for an ABX or similar pattern for the 3 phenyl protons, likely shielded slightly due to the twist relative to the quinoline plane.
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IR Spectroscopy (KBr)
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3300–3150 cm⁻¹: N-H stretching (primary and secondary amines of hydrazide).
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1660–1650 cm⁻¹: C=O stretching (Amide I band).
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1600–1580 cm⁻¹: C=N stretching (Quinoline ring).
Biological Applications & Mechanism[4]
Pharmacophore Rationale
The 2-(2,5-dimethylphenyl)quinoline-4-carbohydrazide structure is a "privileged scaffold" in drug discovery.
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Zinc Binding (HDAC Inhibition): The carbohydrazide (-CONHNH2) group can act as a Zinc-Binding Group (ZBG) or can be derivatized into hydrazones/acyl-hydrazones to chelate the Zn²⁺ ion in the active site of Histone Deacetylases (specifically HDAC3). The 2-phenylquinoline "cap" sits at the entrance of the active site, providing isoform selectivity.
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DNA Gyrase Inhibition: Similar quinoline-4-carbohydrazides have demonstrated antibacterial activity by stabilizing the DNA-gyrase cleavable complex. The planar quinoline intercalates into DNA, while the hydrazide side chain interacts with the GyrB subunit.
Derivatization Potential
This compound is rarely the endpoint.[6] It is most valuable as a building block for:
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Schiff Bases: Reaction with aromatic aldehydes to form acylhydrazones (e.g., for antimicrobial screening).
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Heterocyclization: Cyclization with CS₂ or carboxylic acids to form 1,3,4-oxadiazoles, which often improves metabolic stability compared to the open hydrazide.
References
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Zhang, Y., et al. (2022).[7] Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.[7] Retrieved from [Link]
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El-Mekabaty, A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ResearchGate.[5][8] Retrieved from [Link]
Sources
- 1. CAS Number Length Index | Ambeed [ambeed.com]
- 2. Buy 2-(2,5-Dimethylphenyl)quinoline-4-carbohydrazide | 351000-24-3 [smolecule.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
